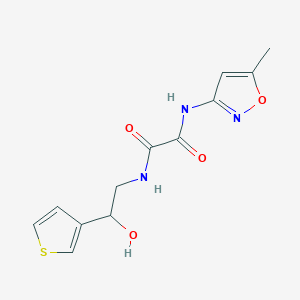![molecular formula C16H23NO2Si B2764784 tert-butyl N-{4-[2-(trimethylsilyl)ethynyl]phenyl}carbamate CAS No. 317842-68-5](/img/structure/B2764784.png)
tert-butyl N-{4-[2-(trimethylsilyl)ethynyl]phenyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-{4-[2-(trimethylsilyl)ethynyl]phenyl}carbamate: is a chemical compound with the molecular formula C16H23NO2Si and a molecular weight of 289.44 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group attached to a phenyl ring, which is further substituted with a trimethylsilyl ethynyl group. It is commonly used in organic synthesis and research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{4-[2-(trimethylsilyl)ethynyl]phenyl}carbamate typically involves the reaction of 4-bromo-1H-indole with tert-butyl (dimethyl)silyl chloride in the presence of imidazole to form an intermediate compound . The final step involves the Horner–Wadsworth–Emmons olefination using diethyl [3-(trimethylsilyl)prop-2-yn-1-yl]phosphonate .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-{4-[2-(trimethylsilyl)ethynyl]phenyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed to remove or modify certain functional groups.
Substitution: The phenyl ring and the trimethylsilyl ethynyl group can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or amines.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-{4-[2-(trimethylsilyl)ethynyl]phenyl}carbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs .
Biology and Medicine: In biological and medicinal research, this compound is used to study the effects of carbamate derivatives on various biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl N-{4-[2-(trimethylsilyl)ethynyl]phenyl}carbamate involves its interaction with specific molecular targets and pathways. The tert-butyl carbamate group can undergo hydrolysis to release the active amine, which can then interact with enzymes or receptors in biological systems . The trimethylsilyl ethynyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
- tert-Butyl (4-(bromomethyl)phenyl)carbamate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness: tert-Butyl N-{4-[2-(trimethylsilyl)ethynyl]phenyl}carbamate is unique due to the presence of both the tert-butyl carbamate and trimethylsilyl ethynyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Propiedades
IUPAC Name |
tert-butyl N-[4-(2-trimethylsilylethynyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2Si/c1-16(2,3)19-15(18)17-14-9-7-13(8-10-14)11-12-20(4,5)6/h7-10H,1-6H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUMRYKOCILLJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C#C[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{[(3-chlorophenyl)methyl]sulfanyl}-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B2764701.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2764702.png)
![2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2764705.png)

![3-(3-fluorophenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2764708.png)

![Methyl 2-[[2-(4-fluorosulfonyloxyphenyl)acetyl]amino]acetate](/img/structure/B2764714.png)

![3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2764716.png)
![N-[[4-(3-Acetylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2764717.png)

![2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol](/img/structure/B2764722.png)
![3-(1H-pyrazol-1-yl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide](/img/structure/B2764723.png)
![4-[(4-Methylpyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2764724.png)
